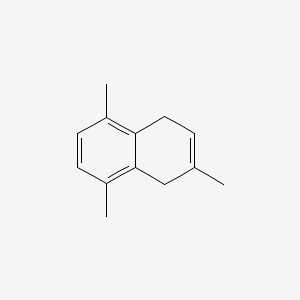

1,4-Dihydro-2,5,8-trimethylnaphthalene

Description

Properties

CAS No. |

30316-19-9 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2,5,8-trimethyl-1,4-dihydronaphthalene |

InChI |

InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-6H,7-8H2,1-3H3 |

InChI Key |

IHKOCLLCECPECA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2=C(C=CC(=C2C1)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,4-Dihydro-2,5,8-trimethylnaphthalene

General Synthetic Strategies for Methylated Dihydronaphthalenes

The synthesis of methyl-substituted dihydronaphthalenes typically involves multi-step procedures starting from substituted benzene derivatives or related precursors. Key strategies include:

- Intramolecular cyclization of suitably substituted aryl butyric acids or related intermediates , which upon cyclization and subsequent reduction yield dihydronaphthalene frameworks.

- Friedel-Crafts acylation followed by reduction and methylation steps to introduce methyl substituents at desired positions.

- Hydrogenation of tetralone derivatives to obtain dihydronaphthalene structures.

These methods are often adapted and optimized depending on the substitution pattern required on the naphthalene ring system.

Specific Synthetic Routes to this compound

Succinic Anhydride Condensation Route

One classical approach involves condensation of methyl-substituted benzene derivatives (e.g., prehnitene) with succinic anhydride in the presence of anhydrous aluminum chloride as a Lewis acid catalyst in solvents such as s-tetrachloroethane. This reaction yields keto-butyric acid intermediates which, after reduction (e.g., Clemmensen or Huang-Minlon reduction), provide the corresponding aryl butyric acids. These acids undergo intramolecular cyclization induced by hydrogen fluoride or other acidic conditions to yield tetrahydro- or dihydro-naphthalene derivatives with methyl substituents.

For example, condensation of prehnitene with dimethyl succinic anhydride followed by reduction and cyclization can yield hexamethylated dihydronaphthalene derivatives, which upon selective demethylation or further substitution can be converted to trimethyl derivatives including this compound.

Catalytic Hydrogenation of Tetralones

Tetralone intermediates bearing methyl groups at specific positions can be catalytically hydrogenated over copper chromite or other suitable catalysts to selectively reduce the ketone and partially saturate the naphthalene ring system, yielding dihydronaphthalene derivatives. Subsequent dehydration and dehydrogenation steps allow fine-tuning of the degree of saturation and substitution pattern.

Alpha-Proton Exchange and Isotopic Labeling

Advanced synthetic studies have reported the preparation of isotopically labeled 2,5,8-trimethyl-3,4-dihydro-1(2H)-naphthalenone derivatives via alpha-proton exchange using neat trifluoroacetic acid-d. Although this method is more specialized, it highlights the possibility of modifying the dihydronaphthalene core with controlled substitution and isotopic labeling, which can be adapted for the synthesis of this compound.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2,5,8-trimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydro derivatives

Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

1,4-Dihydro-2,5,8-trimethylnaphthalene serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications through reactions such as oxidation and substitution. The compound can be oxidized to form ketones or alcohols and undergoes electrophilic substitution reactions that lead to diverse derivatives.

Reagent in Organic Reactions

The compound is utilized as a reagent in numerous organic reactions. Its ability to participate in reduction reactions makes it valuable for synthesizing fully saturated hydrocarbons. The unique positioning of its methyl groups influences its reactivity and interaction with other molecules.

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study employing DPPH and ABTS assays demonstrated its capacity to scavenge free radicals effectively. The antioxidant properties are crucial for mitigating oxidative stress in biological systems .

| Extraction Method | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Supercritical CO₂ | 165.5 | 29.07 |

| Soxhlet Extraction | 360.08 | 546.31 |

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents or natural preservatives for food products .

Medicinal Applications

Therapeutic Potential

There is ongoing investigation into the therapeutic properties of this compound. Its interactions with specific molecular targets may modulate enzyme activity and receptor binding, indicating potential roles in drug development .

Case Study: Antitumor Activity

A study highlighted the potential antitumor effects of compounds related to this compound. The MTT assay was employed to evaluate cell viability after treatment with extracts containing this compound. Results suggested that it could inhibit tumor cell growth effectively .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in producing fragrances and flavors due to its aromatic nature.

Environmental Impact Studies

Research has also focused on the environmental implications of compounds like this compound. Studies assessing particulate matter from indoor air sources have included this compound to evaluate health impacts associated with exposure to volatile organic compounds .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-2,5,8-trimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Partial hydrogenation (1,4-dihydro) reduces molecular symmetry and increases reactivity compared to fully saturated analogs like 1,4,5,8-tetrahydronaphthalene .

Aromatic vs. Dihydro Derivatives

- 1,4-Dimethylnaphthalene (CAS 571-58-4): Retains full aromaticity, making it stable under oxidative conditions. Used in organic synthesis and as a precursor for dyes .

- This compound: Partial hydrogenation increases susceptibility to electrophilic substitution at unsaturated positions. Potential applications in conjugated materials (e.g., solar cells) due to extended π-systems, akin to dihydro-pyrrolo[3,2-b]pyrrole derivatives .

Hydrogenation Patterns

- 1,4,5,8-Tetrahydronaphthalene (CAS 493-04-9): Fully hydrogenated at alternating positions, leading to reduced conjugation. Applications include solvent use and intermediate in polymer chemistry .

- 1,2-Dihydro-1,5,8-trimethylnaphthalene: Found in fragrances (e.g., sweet osmanthus), contributing to violet/woody notes. Its volatility and aroma profile suggest utility in perfumery .

Stability and Challenges

- Oxidative Stability: Dihydro compounds are less stable than fully aromatic analogs. For example, 1,4,5,8-tetrahydronaphthalene undergoes oxidation to naphthoquinones under acidic conditions .

- Steric Effects : Methyl groups at positions 2, 5, and 8 may hinder crystallization, complicating purification. This contrasts with 1,4-dimethylnaphthalene, which forms stable crystalline structures .

Biological Activity

1,4-Dihydro-2,5,8-trimethylnaphthalene (CAS No. 30316-19-9) is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound is structurally related to naphthalene and exhibits various biological properties that may have implications in medicinal chemistry and environmental sciences.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in certain cancer cell lines. For instance, it has shown effectiveness against colon adenocarcinoma and breast ductal carcinoma cells, indicating potential as a lead compound for further development in cancer therapeutics.

Study 1: Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its potential as a natural antibacterial agent .

Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer effects, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that it may act through mechanisms such as cell cycle arrest and apoptosis induction .

Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-Dihydro-2,5,8-trimethylnaphthalene in laboratory settings?

Methodological Answer:

The synthesis typically involves alkylation or catalytic hydrogenation of naphthalene derivatives. A common approach is the alkylation of dihydronaphthalene precursors using methylating agents (e.g., methyl iodide) under basic conditions. For example:

Alkylation : React 1,4-dihydronaphthalene with methyl bromide in the presence of a strong base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Monitor progress via TLC using a hexane:ethyl acetate (9:1) solvent system .

Catalytic Hydrogenation : Partially hydrogenate 2,5,8-trimethylnaphthalene using a palladium catalyst under controlled H₂ pressure to retain the dihydro structure.

Purification involves extraction (ethyl acetate), drying (anhydrous Na₂SO₄), and solvent removal under reduced pressure.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with NIST reference spectra (e.g., electron ionization mass spectra in ) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methyl group positions and hydrogenation extent. Key signals include methyl singlets (δ 1.2–1.8 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₆) with ≤2 ppm mass accuracy.

Basic: What toxicological parameters should be prioritized in safety assessments for this compound?

Methodological Answer:

Refer to standardized protocols for naphthalene derivatives ():

Exposure Routes : Test inhalation, oral, and dermal exposure in rodent models. Measure systemic effects (hepatic, renal, respiratory) using histopathology and serum biomarkers .

Acute Toxicity : Determine LD₅₀ via OECD Guideline 423. Monitor body weight changes and organ-to-body weight ratios post-exposure.

Genotoxicity : Conduct Ames test (bacterial reverse mutation) and micronucleus assay to assess mutagenic potential.

Advanced: How do methyl substituents influence the thermal stability and combustion behavior of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert (N₂) and oxidative (air) atmospheres. Compare with unsubstituted dihydronaphthalene (ΔT ~50–100°C higher due to methyl groups) .

- Combustion Modeling : Use quantum chemical calculations (e.g., DFT) to predict bond dissociation energies. Experimental validation via shock tube studies can assess radical formation pathways (e.g., trihydronaphthyl radicals) .

Advanced: What environmental monitoring strategies detect residual this compound in complex matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) for water samples or Soxhlet extraction for soil/sediment. Employ GC-MS with Selected Ion Monitoring (SIM) for trace detection (LOD ≤0.1 ppb) .

- Biomonitoring : Analyze metabolites in occupationally exposed populations via urine LC-MS/MS, targeting hydroxylated or glucuronidated derivatives .

Advanced: How can computational methods predict the compound’s reactivity in organic transformations?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model interactions with electrophiles (e.g., NO₂⁺) to predict regioselectivity in nitration reactions.

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or Diels-Alder reactions .

PubChem Data Integration : Cross-reference experimental properties (e.g., SMILES: C1CC2=C(C=CC(=C2C)C)C(=C1)C) with predicted reactivity indices .

Advanced: What crystallographic techniques resolve structural ambiguities in methyl-substituted dihydronaphthalenes?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: hexane/ethyl acetate). Refine data with SHELX to confirm methyl group positions and dihydro configuration .

- Comparative Analysis : Contrast with structurally similar compounds (e.g., 8,8-diethyl-1,4,5,8-tetrahydro-naphthalene-trione in ) to identify steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.